Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate is a boronate ester featuring a cyclopentene ring substituted with a methyl ester and a pinacol boronate group. This compound is of interest in synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), where boronate esters act as key intermediates. Its cyclopentene core introduces ring strain and conjugation effects, which may enhance reactivity compared to larger cyclic or acyclic analogs .
Properties
Molecular Formula |
C13H21BO4 |
|---|---|
Molecular Weight |
252.12 g/mol |
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(8-10)11(15)16-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
OBYGMRCMCNJOTC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(CC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Method 1: Halide Borylation via Palladium-Catalyzed Suzuki-Miyaura Type Coupling
This method involves the palladium-catalyzed borylation of a halogenated methyl cyclopentene carboxylate precursor, typically a bromide or iodide.
$$
\text{Methyl 3-halocyclopent-2-ene-1-carboxylate} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Methyl 3-(pinacolboronate)cyclopent-2-ene-1-carboxylate}
$$
- Catalyst: Pd(dppf)Cl$$2$$ or Pd(PPh$$3$$)$$_4$$
- Base: Potassium acetate or potassium carbonate
- Solvent: DMSO or dioxane
- Temperature: 80–100 °C
- Reaction time: 12–24 hours
- High regioselectivity for the 3-position
- Good functional group tolerance
- Moderate to high yields (60–85%)
- Requires pre-functionalized halide substrate
- Use of expensive palladium catalysts
Method 2: Directed Lithiation Followed by Electrophilic Borylation
This approach uses lithiation of the cyclopentene ring at the 3-position, followed by quenching with a boron electrophile such as trimethyl borate or pinacolborane.
- Treatment of methyl cyclopent-2-ene-1-carboxylate with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate a carbanion at the 3-position.
- Addition of a boron electrophile (e.g., B(OMe)$$_3$$) to form the boronic acid intermediate.
- Subsequent esterification with pinacol to afford the pinacol boronate ester.
- Base: LDA or n-butyllithium
- Solvent: Tetrahydrofuran (THF)
- Temperature: -78 °C to 0 °C
- Quenching agent: Trimethyl borate
- Workup: Pinacol addition and purification
- Direct functionalization without halide precursor
- Potential for stereochemical control
- Requires strict anhydrous and low-temperature conditions
- Sensitive to moisture and air
- Moderate yields (50–70%)
Method 3: Transition Metal-Catalyzed C–H Borylation
Recent advances have enabled direct C–H borylation of cyclopentene derivatives using iridium or rhodium catalysts.
$$
\text{Methyl cyclopent-2-ene-1-carboxylate} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{Ligand}]{\text{Ir or Rh catalyst}} \text{Methyl 3-(pinacolboronate)cyclopent-2-ene-1-carboxylate}
$$
- Catalyst: [Ir(cod)(OMe)]$$_2$$ with bipyridine ligand
- Solvent: Cyclohexane or toluene
- Temperature: 80–120 °C
- Reaction time: 24 hours
- Direct borylation without pre-functionalization
- Atom-economical and step-efficient
- Lower regioselectivity may require optimization
- Catalyst cost and availability
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Halide Borylation (Pd-catalyzed) | Pd(dppf)Cl$$2$$, B$$2$$pin$$_2$$, KOAc | 80–100 °C, 12–24 h, DMSO/dioxane | 60–85 | High regioselectivity, functional group tolerance | Requires halide precursor, Pd catalyst cost |
| Directed Lithiation + Borylation | LDA or n-BuLi, B(OMe)$$_3$$, pinacol | -78 °C to 0 °C, THF | 50–70 | Direct functionalization, stereocontrol possible | Moisture sensitive, low temp needed |
| C–H Borylation (Ir or Rh catalyzed) | [Ir(cod)(OMe)]$$2$$, bipyridine, B$$2$$pin$$_2$$ | 80–120 °C, 24 h, cyclohexane/toluene | 40–65 | Step-efficient, no pre-functionalization | Regioselectivity challenges, catalyst cost |
Research Findings and Optimization Notes
- Catalyst loading and ligand choice significantly affect yields and regioselectivity in Pd-catalyzed halide borylation. Using Pd(dppf)Cl$$_2$$ with potassium acetate base in dioxane is often optimal.
- Lithiation methods require rigorous exclusion of moisture and oxygen. The choice of base (LDA vs. n-BuLi) influences regioselectivity and side reactions.
- C–H borylation is a promising green chemistry approach but often requires fine-tuning of ligand and temperature to maximize selectivity for the 3-position on the cyclopentene ring.
- Purification typically involves flash chromatography using silica gel, with elution solvents such as ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopent-2-ene derivatives.
Scientific Research Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopent-2-ene-1-carboxylate involves its ability to form stable boronic ester bonds. These bonds facilitate various coupling reactions, enabling the formation of complex organic molecules. The compound’s boronic ester group interacts with molecular targets through coordination chemistry, influencing reaction pathways and outcomes.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights structural analogs and their distinguishing features:
Physical and Spectral Properties
- Molecular Weight : The target compound’s estimated molecular weight (~258.1 g/mol) is lower than cyclohexene (266.14 g/mol) and methylene-spaced (294.19 g/mol) analogs due to its smaller ring .
- NMR Data :
- Cyclopentene derivatives typically show distinct ¹H NMR signals for vinylic protons (δ 5.5–6.5 ppm) and ester methyl groups (δ 3.6–3.8 ppm). For example, the cyclohexene analog in exhibits vinylic protons at δ 5.82 ppm and a methyl ester at δ 3.68 ppm.
- ¹³C NMR for boronate esters generally displays peaks for the dioxaborolane carbons at ~25–30 ppm (CH3) and ~80–85 ppm (B-O) .
Stability and Handling
- Boronate esters are moisture-sensitive, requiring storage under inert conditions.
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